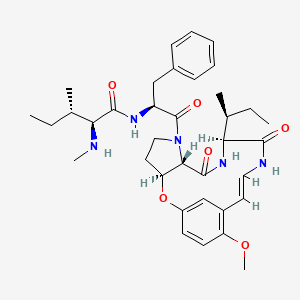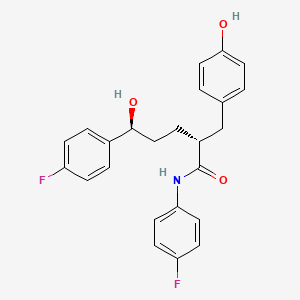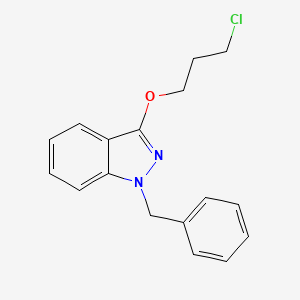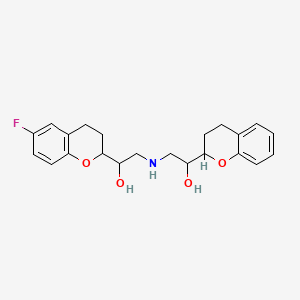
去氟奈比洛尔
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Defluoro Nebivolol is a derivative of Nebivolol, a highly selective beta-1 adrenergic receptor antagonist. Nebivolol is commonly used in the treatment of hypertension and heart failure due to its unique vasodilatory properties mediated by nitric oxide release. Defluoro Nebivolol, as the name suggests, is a variant where the fluorine atom is removed from the molecular structure .
科学研究应用
Defluoro Nebivolol has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
作用机制
Target of Action
Defluoro Nebivolol, also known as Desfluoro Nebivolol, primarily targets the beta-1 adrenergic receptors . These receptors play a crucial role in regulating heart rate, myocardial contractility, and blood pressure .
Biochemical Pathways
Defluoro Nebivolol affects several biochemical pathways. It induces nitric oxide-mediated vasodilation by stimulating endothelial nitric oxide synthase via beta-3 agonism . This vasodilatory mechanism is distinct from those of other vasodilatory beta-blockers . It also targets the oxidative stress and TGF-β/Smad/p53 pathway .
Pharmacokinetics
Defluoro Nebivolol exhibits a long duration of action as effects can be seen 48 hours after stopping the medication . It has a wide therapeutic window as patients generally take 5-40mg daily . It is metabolized in the liver, primarily by CYP2D6, and is excreted via the kidneys and feces .
Result of Action
The action of Defluoro Nebivolol results in a decrease in vascular resistance, an increase in stroke volume and cardiac output, and no negative effect on left ventricular function . It effectively lowers blood pressure either alone or in combination with other antihypertensive drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Defluoro Nebivolol. For instance, the presence of other drugs can lead to drug-drug interactions . Moreover, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .
生化分析
Biochemical Properties
Defluoro Nebivolol interacts with various biomolecules in the body. It is a potent and selective β1-adrenergic receptor antagonist . This means it binds to β1-adrenergic receptors, inhibiting their activity. This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
Defluoro Nebivolol has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of β1-adrenergic receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Defluoro Nebivolol exerts its effects at the molecular level primarily through its antagonistic action on β1-adrenergic receptors . It binds to these receptors, inhibiting their activity and leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of Defluoro Nebivolol change over time in laboratory settings. It has been observed that Defluoro Nebivolol maintains its stability and does not degrade significantly over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Defluoro Nebivolol vary with different dosages . At lower doses, it effectively lowers blood pressure, while at higher doses, it may cause adverse effects .
Metabolic Pathways
Defluoro Nebivolol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Its metabolism involves alicyclic hydroxylation and dihydroxylation, aromatic hydroxylation, and alicyclic oxidation .
Transport and Distribution
Defluoro Nebivolol is transported and distributed within cells and tissuesIts distribution within the body is influenced by its interactions with β1-adrenergic receptors .
Subcellular Localization
Given its molecular mechanism of action, it is likely to be found in areas of the cell where β1-adrenergic receptors are present
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Defluoro Nebivolol involves several steps, starting from the hydrolysis of a mixture of enantiomers of the 6-fluoro-2-carboxylic acid ester. This is followed by the synthesis of mixtures of epoxides, which are then resolved to obtain the desired compounds. The final step involves reacting amino alcohols with epoxides to obtain benzyl Nebivolol, followed by the removal of the benzyl protecting group .
Industrial Production Methods
Industrial production of Defluoro Nebivolol typically involves high-yield steps with enzymatic resolution of the chroman ester precursor. This method ensures the production of high-purity Defluoro Nebivolol suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
Defluoro Nebivolol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions can be used to convert ketones or aldehydes back to alcohols.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Defluoro Nebivolol can yield ketones or aldehydes, while reduction can revert these products back to alcohols .
相似化合物的比较
Similar Compounds
Bisoprolol: Another highly selective beta-1 adrenergic receptor antagonist used in the treatment of hypertension and heart failure.
Carvedilol: A non-selective beta-blocker with additional alpha-1 blocking properties.
Atenolol: A selective beta-1 blocker commonly used for hypertension and angina
Uniqueness
Defluoro Nebivolol is unique due to its nitric oxide-mediated vasodilatory effect, which is not commonly seen in other beta-blockers. This property makes it particularly effective in patients with endothelial dysfunction .
属性
IUPAC Name |
2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO4/c23-16-7-10-20-15(11-16)6-9-22(28-20)18(26)13-24-12-17(25)21-8-5-14-3-1-2-4-19(14)27-21/h1-4,7,10-11,17-18,21-22,24-26H,5-6,8-9,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAVJQLYDMPPMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729211 |
Source


|
| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129101-34-4 |
Source


|
| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B589052.png)
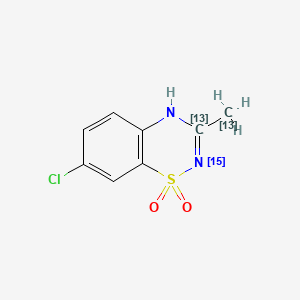
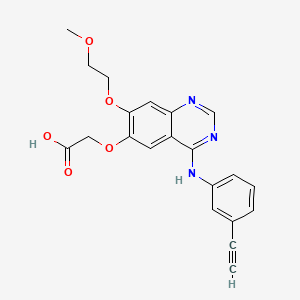
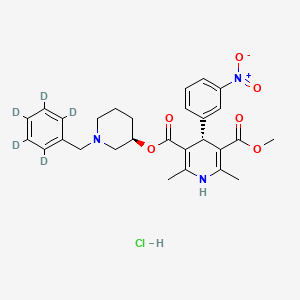
![N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide](/img/structure/B589062.png)
